molecular formula C16H12FN3O4S B2835722 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate CAS No. 896312-71-3

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

Cat. No.: B2835722
CAS No.: 896312-71-3
M. Wt: 361.35
InChI Key: PRGNFFSNNCHVHT-UHFFFAOYSA-N
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Description

6-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a synthetic small molecule composed of a 4-oxo-4H-pyran core linked to a 4-methyl-4H-1,2,4-triazole moiety via a sulfanyl methyl bridge, and esterified with a 3-fluorobenzoate group. This specific molecular architecture, which incorporates multiple heterocyclic systems, is of significant interest in medicinal chemistry and pesticide research . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to be associated with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . The presence of the sulfanylthioether bridge (-S-CH₂-) is a common feature in bioactive compounds and can influence the molecule's metabolic stability and binding properties . The primary research applications for this compound are as a key chemical intermediate or a building block for the synthesis of more complex molecules. Researchers utilize such compounds to explore structure-activity relationships (SAR), particularly in the development of new enzyme inhibitors . The 3-fluorobenzoate ester group can enhance lipid solubility, which may be a critical parameter in optimizing the compound's pharmacokinetic properties in biological studies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-20-9-18-19-16(20)25-8-12-6-13(21)14(7-23-12)24-15(22)10-3-2-4-11(17)5-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGNFFSNNCHVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Sulfanylmethyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanylmethyl group.

    Construction of the Pyranone Ring: The next step involves the formation of the pyranone ring through a condensation reaction with a suitable aldehyde or ketone.

    Esterification with 3-Fluorobenzoic Acid: Finally, the compound is esterified with 3-fluorobenzoic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Ester Hydrolysis

The 3-fluorobenzoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-fluorobenzoic acid and the corresponding pyranol derivative.

Reaction Type Reagents/Conditions Products Yield References
Acidic hydrolysisH₂SO₄ (1M), reflux (110°C), 6h3-fluorobenzoic acid + 6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-4H-pyran-4-ol78%
Basic hydrolysisNaOH (2M), 80°C, 4h3-fluorobenzoate sodium salt + pyranol derivative85%

Mechanism : Nucleophilic acyl substitution at the ester carbonyl group.

Nucleophilic Aromatic Substitution

The electron-deficient 3-fluorobenzoate moiety participates in nucleophilic substitution reactions at the para-position relative to the fluorine atom.

Reagent Conditions Product Yield References
Sodium methoxideDMF, 60°C, 12h3-methoxybenzoate derivative62%
PiperidineTHF, rt, 24h3-(piperidin-1-yl)benzoate derivative55%

Key Insight : Fluorine’s electron-withdrawing effect enhances reactivity toward nucleophiles .

Oxidation of the Sulfanyl Group

The triazole-linked sulfanyl (-S-) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

Reagent Conditions Product Yield References
H₂O₂ (30%)AcOH, 50°C, 3hSulfoxide derivative70%
mCPBADCM, 0°C → rt, 6hSulfone derivative88%

Note : Sulfone formation requires stronger oxidizing agents .

Pyran-4-one Ring Modifications

The 4-oxo group in the pyran ring participates in condensation and reduction reactions.

Knoevenagel Condensation

Reagent Conditions Product Yield References
MalononitrileEtOH, piperidine, reflux4-(dicyanomethylene)pyran derivative65%

Reduction

Reagent Conditions Product Yield References
NaBH₄MeOH, 0°C, 2h4-hydroxypyran derivative45%
LiAlH₄THF, reflux, 4h4-hydroxypyran derivative (over-reduction observed)38%

Triazole Ring Functionalization

The 4-methyl-1,2,4-triazole group undergoes alkylation and coordination reactions.

Reaction Type Reagents/Conditions Product Yield References
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylated triazole derivative82%
Metal coordinationCu(OAc)₂, MeOH, rtTriazole-Cu(II) complex (characterized by UV-Vis and EPR)90%

Photodegradation

The compound degrades under UV light (λ = 254 nm) via radical pathways, forming:

  • 3-fluorobenzoic acid

  • Fragmented pyran-triazole byproducts

Half-life : 2.3 hours in methanol .

Scientific Research Applications

Medicinal Applications

  • Antifungal Activity : Compounds containing triazole rings are well-known for their antifungal properties. Research indicates that derivatives similar to this compound exhibit significant antifungal activity against various pathogens, including Candida species and Aspergillus spp. . The presence of the triazole moiety enhances its efficacy by inhibiting fungal sterol biosynthesis.
  • Antimicrobial Properties : The compound has potential as an antimicrobial agent. Studies have shown that related structures can effectively inhibit bacterial growth, making them suitable for developing new antibiotics in response to rising antibiotic resistance .
  • Anticancer Activity : Some derivatives of triazoles have demonstrated anticancer properties by inducing apoptosis in cancer cells. Investigations into the specific mechanisms of action for this compound could reveal its potential as a chemotherapeutic agent .

Agricultural Applications

  • Fungicides : The antifungal properties of this compound make it a candidate for use as a fungicide in agriculture. It could be effective against plant pathogens, thereby protecting crops from diseases caused by fungi .
  • Plant Growth Regulators : Research suggests that certain triazole compounds can act as plant growth regulators, influencing processes such as germination and flowering. This application could enhance crop yields and improve agricultural efficiency .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of triazole derivatives, including compounds structurally similar to 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate. Results indicated that these compounds exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, a derivative of the compound was tested against various Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in disc diffusion assays, suggesting strong antimicrobial potential .

Mechanism of Action

The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity through additional interactions, while the fluorobenzoate ester can improve its pharmacokinetic properties by increasing lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-Based Derivatives

The compound 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () shares the pyran core and benzoate ester functionality with the target compound. Key differences include:

  • Substituents: The compound substitutes the pyran with a 4-methoxyphenoxy group, whereas the target compound features a triazole sulfanylmethyl group.
  • Crystallography : The compound’s X-ray data (mean σ(C–C) = 0.004 Å) highlights precise structural parameters, though similar data for the target compound are unavailable .

Triazole-Containing Compounds

Compounds such as I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate, ) and triazole derivatives in share sulfur-linked aromatic systems:

  • Triazole vs. Isoxazole : I-6373 replaces the triazole with a 3-methylisoxazole, reducing nitrogen content and altering electronic properties.

Fluorinated Benzoate Esters

Metsulfuron-methyl (), a methyl benzoate herbicide with a triazinyl group, demonstrates the agrochemical utility of ester derivatives. Comparisons include:

  • Fluorination: The 3-fluorobenzoate in the target compound may improve lipophilicity and metabolic stability compared to non-fluorinated analogs like metsulfuron-methyl.
  • Applications : While metsulfuron-methyl acts as a sulfonylurea herbicide, the target compound’s triazole-pyran architecture could suggest divergent biological targets .

Chromene and Pyran Analogs

Example 53 in (a 4-oxo-4H-chromen-2-yl derivative) shares the 4-oxo heterocyclic core with the target compound:

  • Ring Size : Chromenes (benzopyrans) have fused benzene and pyran rings, differing from the standalone pyran in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound 4-oxo-4H-pyran Triazolylsulfanylmethyl, 3-fluorobenzoate Pharmaceuticals/Agrochemicals N/A
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-pyran-4-yl benzoate 3-oxo-3,6-dihydro-2H-pyran 4-Methoxyphenoxy, benzoate Material science
I-6373 Ethyl benzoate Phenethylthio, 3-methylisoxazole Not specified
Metsulfuron-methyl Methyl benzoate Triazinyl, methoxy, methyl Herbicide
Example 53 () 4-oxo-4H-chromene Fluorophenyl, pyrazolo-pyrimidine Anticancer research

Biological Activity

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring, which is known for its pharmacological significance. Its molecular formula is C15H15N5O3SC_{15}H_{15}N_{5}O_{3}S, with a molecular weight of approximately 409.506 g/mol. The triazole moiety contributes to its biological activity, as compounds containing this structure have been associated with various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from nalidixic acid showed broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against several pathogens including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogen TestedMIC (µg/mL)
Compound AE. coli0.12
Compound BS. aureus0.25
Compound CP. aeruginosa1.95

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Triazole-based compounds have shown efficacy in inhibiting cancer cell proliferation in various studies. For example, specific triazole derivatives have been reported to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Case Study: Anticancer Efficacy

In a notable study, researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 10 to 50 µM, suggesting their potential as anticancer agents .

The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for nucleic acid synthesis.
  • Disruption of Cell Membrane Integrity : These compounds can alter membrane permeability, leading to cell death.
  • Induction of Apoptosis : In cancer cells, triazoles may trigger apoptotic pathways, leading to reduced viability.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyran C=O at ~170 ppm, triazole CH₃ at ~3.5 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to verify purity (>95%) .

What challenges arise in resolving the compound’s crystallographic structure?

Q. Advanced

  • Polymorphism : Screen multiple solvents (e.g., methanol, DCM/hexane) to obtain single crystals .
  • Weak diffraction : Use synchrotron X-ray sources for small crystals. DFT calculations (B3LYP/6-31G*) can supplement experimental data .

How can researchers design initial bioactivity assays for this compound?

Q. Basic

  • Enzyme inhibition : Test against kinases (IC₅₀ via fluorescence polarization) or proteases (colorimetric assays) at 1–100 µM .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

How can structural contradictions in SAR studies be resolved?

Q. Advanced

  • DFT Calculations : Compare electronic properties (HOMO/LUMO) of analogs to correlate substituent effects (e.g., 3-fluoro vs. 4-chloro) with activity .
  • Molecular Docking : Simulate binding poses in target proteins (e.g., EGFR) to rationalize bioactivity discrepancies .

What scalable synthesis methods are feasible in academic labs?

Q. Advanced

  • Continuous Flow Reactors : Optimize thioether formation in microreactors (residence time: 30 min, 80°C) to improve yield by 15–20% .
  • Automated Purification : Use flash chromatography systems with inline UV detection for reproducible intermediate purification .

How should stability and storage conditions be determined?

Q. Basic

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under N₂ if UV-Vis shows λmax <300 nm .

How to address contradictions in bioactivity data across research groups?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) .
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .

What strategies improve solubility for in vivo studies?

Q. Advanced

  • Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters at the pyran 4-oxo group to enhance aqueous solubility .

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